molecular formula C15H17FN4O2S B2721344 8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176201-93-5

8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2721344
CAS RN: 2176201-93-5
M. Wt: 336.39
InChI Key: YKUBVGRNMHKQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as FOA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FOA is a bicyclic compound that contains a triazole ring and a sulfonyl group, which are both important for its biological activity.

Scientific Research Applications

Synthesis and Reactivity

Azabicyclooctane derivatives, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogues, have been synthesized efficiently from pyroglutamic acid, demonstrating the compound's versatility in organic synthesis. The key steps involved reduction and cyclization of a nitroenamine intermediate, showing the compound's applicability in generating structurally complex molecules with potential biological activity (Singh et al., 2007).

Structural Applications in Materials Science

The crystal structures of hybrid polyphenylene macromolecules formed through reactions involving related bicyclic compounds highlight the potential for creating materials with unique properties. For instance, compounds with large molecular weights and complex structures have been isolated and characterized, offering insights into the design of novel materials with specific functionalities (Roll et al., 2011).

Methodological Advances

Research on the synthesis of azabicyclooctane scaffolds, particularly in the context of tropane alkaloids, has been significant. These efforts aim at stereoselective construction of the bicyclic scaffold, underlining the importance of azabicyclooctane derivatives in the synthesis of biologically active compounds. The methodologies developed offer a framework for the enantioselective construction of complex molecules, highlighting the structural and synthetic versatility of these compounds (Rodríguez et al., 2021).

Natural Occurrence and Synthetic Utility

The study of 2,8-diheterobicyclo[3.2.1]octane ring systems has revealed their natural occurrence, synthesis, and properties. These compounds are core structures in numerous biologically active natural products, demonstrating the significance of bicyclic compounds in natural product chemistry and synthetic organic chemistry. The reactivity and utility of these compounds as building blocks in organic synthesis have been extensively explored, further emphasizing their importance in the development of new synthetic methods (Flores & Díez, 2014).

properties

IUPAC Name

8-(2-fluorophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c16-14-3-1-2-4-15(14)23(21,22)20-11-5-6-12(20)10-13(9-11)19-8-7-17-18-19/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUBVGRNMHKQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3F)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.